N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-8-4-7-12(10-13)15-19-20-16(22-15)18-14(21)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVUAVJSKZJDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the reaction of 3-bromobenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the 1,3,4-oxadiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of kinases and other signaling molecules, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key Analogs :
2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(3,5-difluorobenzyl)acetamide (): Substituent Differences: The acetamide nitrogen is substituted with a 3,5-difluorobenzyl group instead of a phenyl group.
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (): Core Difference: Lacks the oxadiazole ring but retains bromophenyl and fluorinated aryl groups.
Physicochemical Properties
- Solubility : The fluorinated analog () may exhibit higher lipophilicity due to fluorine atoms, whereas the target compound’s phenyl group could reduce solubility in polar solvents.
- Crystallinity : reports a dihedral angle of 66.4° between aromatic rings in its crystal structure, compared to likely smaller angles in the target compound due to the oxadiazole’s planar constraints .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : The target compound’s acetamide N-H group can form N–H···O bonds, similar to ’s N–H···O interactions. However, fluorine substituents in analogs introduce weak C–H···F interactions, enhancing crystal packing stability .
- Dihedral Angles : In , the 4-bromophenyl and 3,4-difluorophenyl rings form a 66.4° dihedral angle. The target compound’s oxadiazole ring likely enforces smaller angles between aromatic groups, influencing conformational stability.
Biological Activity
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its biological activity. The presence of the bromine atom on the phenyl group is believed to enhance its reactivity and bioactivity by modifying the electronic properties of the molecule. The molecular formula is with a molecular weight of approximately 340.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrN3O |
| Molecular Weight | 340.21 g/mol |
| Functional Groups | Oxadiazole, Acetamide |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown varying degrees of inhibition against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In a comparative study involving various halogenated compounds, those containing the bromophenyl moiety demonstrated enhanced lipophilicity, facilitating better penetration through bacterial membranes and leading to increased antimicrobial efficacy .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. Studies have shown that oxadiazole derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It could potentially modulate receptors involved in signaling pathways related to inflammation and cancer progression.
- DNA Interaction : There is evidence suggesting that oxadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial potential of various oxadiazole derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
